Indigo

Description

Structure

3D Structure

Properties

IUPAC Name |

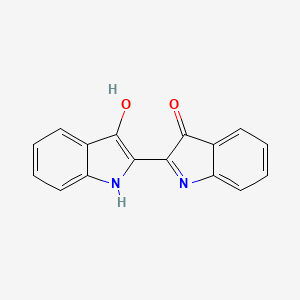

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Scientific History and Applications of Indigo and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its ancient origins as a textile dye to its modern-day applications in the laboratory and clinic, indigo has undergone a remarkable scientific journey. This technical guide provides an in-depth exploration of the history of this compound in scientific research, detailing its evolution into a versatile tool for researchers, scientists, and drug development professionals. We will examine its early uses in histology, its pivotal role in the development of reporter gene assays for molecular biology, and the therapeutic potential of its derivatives as potent kinase inhibitors in oncology. This paper synthesizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

From Ancient Dye to Laboratory Stain: The Early Scientific History of this compound

The story of this compound in science begins with its transition from a globally prized blue colorant, derived from plants like Indigofera tinctoria, to a tool for microscopic visualization.[1][2][3] The development of synthetic this compound by Adolf von Baeyer in the late 19th century made the compound more accessible for various applications beyond textiles.[1][3][4]

One of the earliest scientific uses of an this compound derivative was that of This compound carmine . By sulfonating this compound, it becomes water-soluble, making it a viable biological stain.[5] In histology, this compound carmine has been used as a cytoplasmic counterstain, often in combination with red nuclear stains, to provide contrast and highlight specific tissue structures like collagen.[6][7] Its properties as a pH indicator (blue at pH 11.4, yellow at pH 13.0) and a redox indicator also found applications in analytical chemistry.[7][8][9] In modern clinical practice, this compound carmine is still used as a medical dye to highlight tissues during surgical procedures and for the diagnosis of lesions in the gastrointestinal tract.[5][6][10][11]

Physicochemical Properties of this compound Carmine

A summary of the key properties of this compound carmine is presented below, highlighting its suitability for various laboratory and clinical applications.

| Property | Value | References |

| Chemical Formula | C₁₆H₈N₂Na₂O₈S₂ | [6] |

| Molecular Weight | 466.35 g/mol | [7] |

| Appearance | Dark blue crystalline powder | [12] |

| Solubility in Water | 10-16 g/L at 25°C | [8][9] |

| Absorption Maximum (λmax) | ~608-613 nm | [7][13] |

| pH Indicator Range | 11.4 (Blue) - 13.0 (Yellow) | [7][8] |

A Revolution in Molecular Biology: The GUS Reporter System

Perhaps the most significant impact of an this compound derivative in basic research has been in the field of molecular biology through the GUS reporter system (β-glucuronidase). This system allows researchers to visualize gene expression patterns in cells and tissues. The E. coli gene uidA, which encodes the GUS enzyme, is fused to a promoter of interest. When this genetic construct is introduced into an organism, the GUS enzyme is only expressed where the promoter is active.[14]

The genius of the system lies in the chromogenic substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) . The GUS enzyme cleaves the glucuronide from X-Gluc. The resulting indolyl derivative then undergoes oxidative dimerization to form an intensely blue and insoluble this compound dye, 5,5'-dibromo-4,4'-dichloro-indigo.[15][16][17] This creates a permanent blue precipitate at the site of enzyme activity, providing a clear and localized signal of gene expression.[16][17]

Experimental Workflow: Histochemical GUS Assay

The following diagram illustrates the typical workflow for a histochemical GUS assay in plant tissues, from tissue preparation to visualization.

References

- 1. unb.ca [unb.ca]

- 2. scispace.com [scispace.com]

- 3. The History of this compound Dyeing and How It Changed the World | by Thomas Stege Bojer | Medium [medium.com]

- 4. pure.fh-ooe.at [pure.fh-ooe.at]

- 5. macschem.us [macschem.us]

- 6. chemicalworlds.com [chemicalworlds.com]

- 7. stainsfile.com [stainsfile.com]

- 8. This compound carmine - Wikipedia [en.wikipedia.org]

- 9. This compound CARMINE - Ataman Kimya [atamanchemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound dye - Wikipedia [en.wikipedia.org]

- 14. ableweb.org [ableweb.org]

- 15. GUS reporter system - Wikipedia [en.wikipedia.org]

- 16. GUS Gene Assay [cas.miamioh.edu]

- 17. x-gluc.com [x-gluc.com]

The Quest for Blue Gold: A Technical Guide to the Discovery of Synthetic Indigo

For centuries, the vibrant blue dye indigo, extracted from plants of the Indigofera genus, was a precious commodity, often referred to as "blue gold." The laborious and inconsistent natural extraction process, coupled with increasing demand during the industrial revolution, spurred chemists to embark on a quest for a synthetic alternative. This technical guide provides an in-depth exploration of the pivotal discoveries in the chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the key experimental methodologies, presents quantitative data for comparison, and visualizes the logical progression and chemical pathways of these groundbreaking syntheses.

From Natural Scarcity to Synthetic Abundance

The story of synthetic this compound is a compelling narrative of scientific perseverance and industrial innovation that permanently altered the landscape of dyeing and organic chemistry. The journey began with the structural elucidation of the this compound molecule and culminated in large-scale industrial processes that made the once-rare dye accessible to all.

Early Breakthroughs by Adolf von Baeyer

The foundational work on this compound's chemical synthesis was laid by the German chemist Adolf von Baeyer, whose efforts spanned several years and multiple synthetic routes. His dedication to understanding and replicating the this compound molecule earned him the Nobel Prize in Chemistry in 1905.[1]

The First Synthesis from Isatin (1878)

Von Baeyer's initial success in synthesizing this compound was a multi-step process starting from isatin, a known oxidation product of this compound.[1][2] This first synthesis, while not commercially viable, was a monumental proof of concept.

Experimental Protocol: Baeyer's Synthesis from Isatin

-

Preparation of Isatin Chloride: Isatin is treated with phosphorus pentachloride (PCl₅) to yield isatin chloride.[2]

-

Reduction to this compound: The resulting isatin chloride is then reduced using zinc dust in acetic acid to produce this compound.[2][3] This reduction step was developed in collaboration with Adolph Emmerling.[2]

The Baeyer-Drewson this compound Synthesis (1882)

A more direct and higher-yielding laboratory synthesis was developed by von Baeyer and Viggo Drewsen in 1882.[4][5] This method, an aldol condensation, became a classic experiment in organic chemistry, though it was not suitable for industrial-scale production due to the high cost of the starting material, 2-nitrobenzaldehyde.[1]

Experimental Protocol: Baeyer-Drewson Synthesis [6][7]

-

Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

Dilution: Add 35 mL of water to the solution and stir vigorously.

-

Base Addition: Slowly add 5 mL of a 1 M sodium hydroxide (NaOH) solution dropwise while continuing to stir. The solution will turn a deep yellow and then darken as a precipitate of this compound forms.

-

Reaction Time: Continue stirring the mixture for 5-10 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the solid this compound precipitate by vacuum filtration.

-

Washing: Wash the precipitate with deionized water until the filtrate runs clear, followed by a wash with 20 mL of ethanol.

-

Drying: Dry the collected solid to obtain the final this compound product. A yield of approximately 37% can be expected under these laboratory conditions.[7]

The Dawn of Industrial Production: The Heumann Syntheses

While von Baeyer's work was scientifically crucial, the path to economically viable this compound synthesis was paved by Karl Heumann. He developed two key synthetic routes that became the foundation for industrial production.

Heumann's First Synthesis from Aniline (1890)

In 1890, Heumann proposed a synthesis starting from the readily available and inexpensive industrial chemical, aniline.[1][8]

Experimental Protocol: Heumann's First Synthesis (Conceptual)

-

N-Phenylglycine Formation: Aniline is reacted with chloroacetic acid to produce N-phenylglycine.

-

Indoxyl Formation: The N-phenylglycine is then fused with a molten alkali (e.g., sodium hydroxide) at a high temperature of approximately 300°C. This high-temperature condensation reaction forms indoxyl.[1]

-

Oxidation to this compound: The resulting indoxyl is rapidly oxidized by atmospheric oxygen to form this compound.

This initial process suffered from low yields, as the high temperatures caused partial decomposition of the N-phenylglycine, making it commercially unattractive.[1][8]

Heumann's Second Synthesis from Anthranilic Acid (1897)

Heumann's second synthesis, developed around the same time and scaled for industrial production by BASF in 1897, utilized anthranilic acid as the starting material.[1][2] This route provided a much higher yield.[1]

Experimental Protocol: Heumann's Second Synthesis (Conceptual)

-

N-(2-carboxyphenyl)glycine Formation: Anthranilic acid is reacted with chloroacetic acid to form N-(2-carboxyphenyl)glycine.

-

Indoxyl-2-carboxylic Acid Generation: The N-(2-carboxyphenyl)glycine is heated to 200°C in an inert atmosphere with sodium hydroxide. This generates indoxyl-2-carboxylic acid.

-

Decarboxylation to Indoxyl: The indoxyl-2-carboxylic acid readily decarboxylates to yield indoxyl.

-

Oxidation to this compound: The indoxyl is then oxidized by air to form this compound.

This method was highly efficient, with yields reported to be in the range of 70-90%, and it marked the beginning of the end for the natural this compound trade.[2]

The Pfleger Modification: A Leap in Efficiency

In 1901, Johannes Pfleger, working for the chemical company Hoechst, introduced a critical improvement to Heumann's first synthesis from aniline.[1]

Experimental Protocol: The Heumann-Pfleger Synthesis (Conceptual)

-

N-Phenylglycine Formation: Phenylglycinonitrile is first synthesized from aniline, formaldehyde, and hydrogen cyanide. This is then hydrolyzed to yield N-phenylglycine.[9][10]

-

Improved Indoxyl Formation: The key innovation was the addition of sodamide (NaNH₂) to the molten alkali mixture (sodium hydroxide and potassium hydroxide) used for the cyclization of N-phenylglycine to indoxyl.[1][10]

-

Reduced Reaction Temperature: The sodamide, a powerful dehydrating agent, drove the ring-closure reaction to completion and allowed the reaction temperature to be lowered from ~300°C to a more manageable 200°C.[1][10]

-

Oxidation to this compound: The resulting indoxyl is oxidized with air to produce this compound.

This modification significantly increased the efficiency and yield of the process, with reported yields of up to 90%.[10] The combination of the inexpensive starting material, aniline, and the highly efficient sodamide-driven condensation became the cornerstone of industrial this compound production for many years.[1]

Summary of Key this compound Synthesis Methods

The following table summarizes the quantitative data for the pivotal chemical syntheses of this compound, allowing for a clear comparison of their key parameters and outcomes.

| Synthesis Method | Year | Primary Reactants | Reaction Temperature | Reported Yield | Commercial Viability |

| Baeyer's First Synthesis | 1878 | Isatin, Phosphorus Pentachloride, Zinc | Not specified | Low | No |

| Baeyer-Drewson Synthesis | 1882 | 2-Nitrobenzaldehyde, Acetone, NaOH | Room Temperature | ~37% (Lab scale)[7] | No (high cost of starting material)[1] |

| Heumann's First Synthesis | 1890 | Aniline, Chloroacetic Acid, Molten Alkali | ~300°C[1] | Low[1] | No (low yield) |

| Heumann's Second Synthesis | 1897 | Anthranilic Acid, Chloroacetic Acid, NaOH | 200°C | 70-90%[2] | Yes |

| Heumann-Pfleger Synthesis | 1901 | N-Phenylglycine, NaOH, KOH, Sodamide | 200°C[1][10] | Up to 90%[10] | Yes (highly efficient) |

Visualizing the Path to Synthetic this compound

The following diagrams, created using the DOT language, illustrate the historical progression of this compound synthesis and the chemical workflows of the key reactions.

Caption: A timeline of the major milestones in the discovery of synthetic this compound.

Caption: The chemical workflow of the Baeyer-Drewson synthesis of this compound.

Caption: The industrial Heumann-Pfleger synthesis of this compound from aniline.

Conclusion

The discovery of the chemical synthesis of this compound stands as a landmark achievement in the history of chemistry. It not only democratized access to a vibrant and enduring color but also showcased the power of organic synthesis to replicate and often improve upon nature's products. The progression from von Baeyer's initial laboratory syntheses to the highly efficient industrial processes of Heumann and Pfleger illustrates a classic path of scientific and technological advancement: from fundamental discovery to practical, large-scale application. These foundational syntheses laid the groundwork for the modern chemical industry and continue to be relevant in the ongoing development of more sustainable and environmentally friendly dyeing processes.

References

- 1. Textile Insight: Production of Synthetic this compound [textileinsight.blogspot.com]

- 2. 6️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 3. On the Baeyer-Emmerling Synthesis of this compound [pubs.sciepub.com]

- 4. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]

- 6. books.rsc.org [books.rsc.org]

- 7. azbuki.bg [azbuki.bg]

- 8. mkscienceset.com [mkscienceset.com]

- 9. Production Methods of Indigo_Chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

Unveiling the Blue: A Technical Guide to the Chemical Structure Elucidation of Indigo

For Researchers, Scientists, and Drug Development Professionals

For centuries, the vibrant blue of indigo, extracted from the leaves of the Indigofera plant, has colored textiles across the globe. However, the journey to unravel the precise chemical architecture of this iconic dye was a monumental effort in the early days of organic chemistry. This in-depth technical guide details the pivotal experiments and deductive reasoning that led to the elucidation of this compound's structure, a landmark achievement that paved the way for its industrial synthesis and the burgeoning field of synthetic dyes. At the heart of this discovery was the meticulous work of Adolf von Baeyer, who was awarded the Nobel Prize in Chemistry in 1905 for his contributions to this field.[1][2][3]

Early Investigations and Molecular Formula Determination

The initial steps in deciphering this compound's structure in the 19th century relied on the nascent techniques of elemental analysis and molecular weight determination.[4] Chemists of the era would burn a known mass of the purified dye and precisely measure the resulting quantities of carbon dioxide and water to determine the empirical formula.[4] These early analyses, combined with molecular weight estimations of the time, such as freezing point depression, led to the establishment of this compound's molecular formula as C₁₆H₁₀N₂O₂.[5] This formula, with its high degree of unsaturation, strongly suggested the presence of aromatic rings.[5]

Key Degradation Experiments: Deconstructing the this compound Molecule

The core of the structural elucidation relied on a series of chemical degradation experiments designed to break the complex this compound molecule into smaller, more readily identifiable fragments. Adolf von Baeyer's systematic approach in this area was instrumental.[1][3]

Oxidation to Isatin

One of the most informative reactions was the oxidation of this compound. Treatment of this compound with nitric acid yielded two equivalents of a compound named isatin.[5][6] This crucial finding indicated that the this compound molecule was symmetrical and composed of two identical halves.[5]

Experimental Protocol: Oxidation of this compound to Isatin (Adapted from historical accounts)

A suspension of finely powdered this compound in water was carefully treated with nitric acid. The reaction mixture was heated, leading to the disappearance of the blue color and the formation of a yellow solution. Upon cooling and dilution with water, reddish crystals of isatin precipitated. These were then collected by filtration, washed with cold water to remove residual acid, and purified by recrystallization from alcohol. The product was identified as isatin, a red-orange crystalline solid.[6][7]

Alkali Fusion to Anthranilic Acid

Further degradation of isatin provided deeper structural insights. When isatin was fused with solid potassium hydroxide at high temperatures, it yielded anthranilic acid (o-aminobenzoic acid).[5] This result was pivotal as it revealed that each half of the this compound molecule contained an ortho-substituted benzene ring with a nitrogen atom and a carbon-containing group attached to adjacent positions.[5]

Experimental Protocol: Alkali Fusion of Isatin to Anthranilic Acid (General procedure)

Isatin was mixed with an excess of powdered potassium hydroxide in an iron crucible. The mixture was heated strongly, causing it to melt and react. The resulting melt was then cooled and dissolved in water. Acidification of the aqueous solution with a mineral acid led to the precipitation of anthranilic acid, which could be isolated and purified.

The Logic of Elucidation: Piecing Together the Puzzle

The experimental evidence from these degradation studies allowed von Baeyer to logically deduce the structure of this compound. The following diagram illustrates the deductive pathway:

Caption: Logical workflow of this compound's structure elucidation.

Confirmation through Synthesis: The Baeyer-Drewsen Synthesis

To confirm the proposed structure, a logical and unambiguous synthesis was required. While von Baeyer developed several synthetic routes, the Baeyer-Drewsen this compound synthesis of 1882 provided strong evidence for the correctness of the deduced structure.[8][9] This synthesis starts from o-nitrobenzaldehyde and acetone.[8][9]

The workflow for this landmark synthesis is depicted below:

Caption: Experimental workflow for the Baeyer-Drewsen this compound synthesis.

Experimental Protocol: The Baeyer-Drewsen this compound Synthesis

-

Reaction Setup: o-Nitrobenzaldehyde is dissolved in acetone. To this solution, water is added, followed by the dropwise addition of an aqueous sodium hydroxide solution while stirring vigorously.[10][11]

-

Reaction: An aldol condensation occurs, followed by a series of intramolecular reactions. A dark precipitate of this compound forms rapidly.[10][11]

-

Isolation: The mixture is stirred for a short period to ensure complete precipitation. The solid this compound is then collected by vacuum filtration.

-

Purification: The collected solid is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts, yielding purified this compound.

Quantitative Data Summary

The following table summarizes the key molecular properties and elemental composition of this compound and its degradation products, which were fundamental to the structural elucidation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | %C (Calculated) | %H (Calculated) | %N (Calculated) | %O (Calculated) |

| This compound | C₁₆H₁₀N₂O₂ | 262.26 | 73.28 | 3.84 | 10.68 | 12.20 |

| Isatin | C₈H₅NO₂ | 147.13 | 65.31 | 3.43 | 9.52 | 21.74 |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 61.31 | 5.14 | 10.21 | 23.33 |

Final Structure and Modern Confirmation

Based on this extensive body of evidence, Adolf von Baeyer proposed the now-accepted structure of this compound in 1883.[5] The structure features two indole rings linked by a double bond between the 2-positions of each ring. The molecule exists predominantly in the trans configuration, stabilized by intramolecular hydrogen bonds between the amine hydrogens and the carbonyl oxygens.

Modern analytical techniques, particularly X-ray crystallography, have since confirmed von Baeyer's proposed structure with high precision, revealing the planarity of the molecule and the exact bond lengths and angles.[12][13]

The elucidation of this compound's structure stands as a testament to the power of systematic chemical degradation and logical deduction, a cornerstone of classical organic chemistry that continues to inform the discovery and development of new molecules today.

References

- 1. The Story of this compound And Bayer - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 2. nobelprize.org [nobelprize.org]

- 3. ias.ac.in [ias.ac.in]

- 4. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 5. Synthesis and Characterization of New Organic Dyes Containing the this compound Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciepub.com [sciepub.com]

- 7. scribd.com [scribd.com]

- 8. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 9. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]

- 10. books.rsc.org [books.rsc.org]

- 11. eltamiz.com [eltamiz.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Properties of Indigo Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo, a historic and vibrant blue dye, has been a subject of scientific interest for centuries due to its remarkable photostability and unique chemical properties. Its application extends from the textile industry to potential uses in organic electronics and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound dye, including detailed experimental protocols and a summary of key quantitative data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in this compound. The molecule's distinct blue color is a direct result of its strong absorption in the visible region of the electromagnetic spectrum.

Absorption Characteristics

The principal absorption band of this compound in the visible region is attributed to a π → π* electronic transition within its conjugated chromophore system. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. In non-polar solvents, the λmax is typically around 590 nm, while in polar solvents, it shifts to longer wavelengths, often exceeding 600 nm.[1] This red-shift is due to the stabilization of the polar excited state by the polar solvent molecules.

The reduced, water-soluble form of this compound, known as leuco-indigo, is yellow and exhibits a λmax around 407-410 nm.[2]

Quantitative Data

| Solvent | λmax (nm) | Reference |

| Chloroform | 604 | [2] |

| Dimethyl Sulfoxide (DMSO) | ~620 | [1][3] |

| N,N-Dimethylformamide (DMF) | ~620 | |

| Sulfuric Acid (diluted) | 611 | [4] |

| Gas Phase | 540 | |

| Tetrachloromethane | 588 | |

| Ethanol | 606 | |

| Acetone-water (60/40 v/v) | 616 |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λmax of this compound dye in a given solvent.

Materials:

-

This compound dye standard

-

Spectroscopic grade solvent (e.g., Chloroform, DMSO)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound dye and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration. Sonication for approximately 10 minutes may be necessary to aid dissolution in solvents like chloroform.[2]

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 400-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a cuvette with a small amount of the most dilute this compound solution, then fill the cuvette. Place it in the spectrophotometer and record the absorption spectrum.

-

Repeat: Repeat the measurement for all the standard solutions, moving from the most dilute to the most concentrated.

-

Data Analysis: Determine the λmax from the recorded spectra. A calibration curve of absorbance at λmax versus concentration can be plotted to verify Beer-Lambert's law for quantitative analysis.

Fluorescence Spectroscopy

This compound itself is weakly fluorescent due to a highly efficient non-radiative decay pathway. However, its derivatives and its reduced form, leuco-indigo, can exhibit significant fluorescence.

Fluorescence Characteristics

The low fluorescence quantum yield of this compound is attributed to a rapid excited-state intramolecular proton transfer (ESIPT) process, which provides a non-radiative deactivation channel back to the ground state.[5] This process is discussed in more detail in Section 5. In contrast, leuco-indigo has a noticeable fluorescence yield.[6] The emission properties are also solvent-dependent.

Quantitative Data

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| This compound | DMF | 260-460 | 485 | Low | [7] |

| Leuco-indigo | - | 420-460 | 495 | 0.348 | [6][8] |

Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of an this compound sample.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., DMF)

-

Volumetric flasks

-

Pipettes

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be low enough to avoid inner filter effects. A 50 µg/mL solution in DMF has been used in studies.[7]

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).[7]

-

Excitation Wavelength Selection: Set the excitation wavelength. For a broad overview, a range of excitation wavelengths can be tested. For specific measurements, an excitation wavelength near the absorption maximum is typically chosen.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for Raman scattering and solvent fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution over a desired wavelength range (e.g., 400-700 nm).[7]

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of the this compound sample. The peak of this spectrum is the maximum emission wavelength.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying this compound and studying its vibrational modes. It is particularly useful for the analysis of solid samples, including pigments in artworks and dyes on textiles.

Raman Characteristics

The Raman spectrum of this compound is characterized by a series of sharp and intense peaks. The most intense band, often used as a marker for this compound, appears around 1571-1573 cm⁻¹ and is attributed to the stretching vibrations of the conjugated system involving C=C and C=O bonds.[9] Other significant bands are observed corresponding to various bending and stretching modes of the molecule.

Quantitative Data: Key Raman Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1571-1573 | ν(C=C) + ν(C=O) stretching | [9][10] |

| 1623 | ν(C=O) stretching | [9] |

| 1584 | Ring stretching | [9] |

| 1481 | Ring stretching | [9] |

| 1365 | δ(N-H) bending | |

| 1248 | δ(C-H) bending | |

| 1184 | δ(C-H) bending | |

| 1134 | δ(C-H) bending | |

| 1064 | Ring breathing | |

| 970 | δ(C-H) out-of-plane bending | |

| 760 | δ(C-H) out-of-plane bending | |

| 670 | Ring deformation | |

| 595 | Ring deformation | |

| 545 | Ring deformation | |

| 475 | Ring deformation | |

| 255 | Skeletal deformation |

Experimental Protocol: FT-Raman Spectroscopy

Objective: To obtain the Raman spectrum of a solid this compound sample.

Materials:

-

This compound dye powder or dyed textile

-

FT-Raman spectrometer with a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG)

-

Sample holder

Procedure:

-

Sample Preparation: For a powder sample, a small amount is placed in the sample holder. For a dyed textile, a small piece can be mounted directly in the sample path. No extensive sample preparation is typically required for in-situ analysis.[9]

-

Instrument Setup: Turn on the spectrometer and the laser. Set the laser power to a level that does not cause sample degradation (e.g., 500 mW).[10] Set the spectral resolution (e.g., 4 cm⁻¹).[10]

-

Data Acquisition: Collect the Raman spectrum over a desired range (e.g., 100-2000 cm⁻¹).[10] The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic Raman bands of this compound. Comparison with a reference spectrum can confirm the identity of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and its derivatives. Due to this compound's poor solubility in common deuterated solvents, NMR studies are often performed on its soluble leuco form or on soluble derivatives.

NMR Characteristics

¹H and ¹³C NMR spectra of the leuco form of this compound can be recorded in deuterium oxide (D₂O). The chemical shifts of the protons and carbons provide valuable information for structural elucidation and for identifying substituents on the this compound core.

Experimental Protocol: NMR Spectroscopy of Leuco-Indigo

Objective: To obtain ¹H and ¹³C NMR spectra of the leuco form of this compound.

Materials:

-

This compound dye

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Inert gas (e.g., Nitrogen or Argon)

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, place a small amount of this compound dye (e.g., ~5 mg).[11]

-

Reduction to Leuco-form: Add a solution of sodium dithionite and sodium hydroxide in D₂O to the NMR tube. The reaction can be performed directly in the NMR tube under an inert atmosphere to prevent re-oxidation.[11] The solution should turn from blue to a yellowish color, indicating the formation of leuco-indigo.[11]

-

NMR Measurement: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis: Process the spectra to determine the chemical shifts and coupling constants of the protons and carbons in the leuco-indigo molecule.

Photophysical Deactivation Pathway

The exceptional photostability of this compound is a key characteristic that has been extensively studied. The primary deactivation pathway for the excited state is a non-radiative process involving an excited-state intramolecular proton transfer (ESIPT).

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state (S1). In this excited state, a proton from one of the N-H groups can transfer to the adjacent carbonyl oxygen. This process is extremely fast, occurring on the picosecond or even sub-picosecond timescale. The resulting enol tautomer is unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original keto form of this compound, dissipating the absorbed energy as heat. This efficient non-radiative decay pathway outcompetes fluorescence and photochemical degradation, thus conferring high photostability to the dye.

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Experimental Workflows

The general workflow for the spectroscopic analysis of this compound dye can be summarized as follows. This can be adapted depending on the specific research question and the available instrumentation.

A generalized workflow for the spectroscopic analysis of this compound dye.

Conclusion

The spectroscopic properties of this compound dye are well-documented, providing a robust toolkit for its analysis. UV-Vis spectroscopy remains a primary method for quantification and for probing solvatochromic effects. Raman spectroscopy offers a non-destructive means of identification, particularly for solid samples. Fluorescence spectroscopy, while less informative for this compound itself, is valuable for studying its reduced form and certain derivatives. NMR spectroscopy, although challenged by solubility issues, provides unparalleled structural detail when applied to the leuco form. The understanding of this compound's photophysical deactivation pathway, dominated by ESIPT, is crucial for explaining its remarkable stability and for the design of new, robust organic materials. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this iconic molecule.

References

- 1. theseus.fi [theseus.fi]

- 2. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Photochemistry of this compound: a long-standing controversy UAB Barcelona [uab.cat]

- 7. openjournals.ugent.be [openjournals.ugent.be]

- 8. researchgate.net [researchgate.net]

- 9. In situ Raman and IR spectroscopic analysis of this compound dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tekhelet.com [tekhelet.com]

Indigo: A Versatile Scaffold for Innovation in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indigo, a vat dye with a rich history spanning millennia, continues to be a subject of intense scientific scrutiny, not merely for its vibrant hue but for its remarkable utility as a model compound in organic chemistry. Its unique molecular architecture, characterized by a central carbon-carbon double bond connecting two indole moieties, provides a versatile platform for exploring fundamental chemical principles and developing novel synthetic methodologies. This guide delves into the core aspects of this compound chemistry, offering a technical overview of its synthesis, key reactions, and physicochemical properties, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties of this compound

This compound's distinct characteristics, from its deep blue color to its poor solubility in many common solvents, are a direct consequence of its molecular structure. The strong intermolecular hydrogen bonding and planar nature of the molecule contribute to its high melting point and low solubility.[1][2] These properties are pivotal in both its traditional application as a textile dye and its modern use as a building block in materials science.

The electronic properties of this compound are dominated by its extended π-conjugated system, which is responsible for its intense absorption of light in the orange part of the spectrum (λmax ≈ 613 nm).[1][2] This chromophoric system can be modulated through chemical modifications, making this compound and its derivatives valuable for the development of novel photoactive materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | [3] |

| Chemical Formula | C₁₆H₁₀N₂O₂ | [2] |

| Molar Mass | 262.27 g/mol | [2] |

| Appearance | Dark blue crystalline powder | [2] |

| Melting Point | 390–392 °C (decomposes) | [2] |

| Solubility | Insoluble in water, alcohol, ether; Soluble in DMSO, chloroform, nitrobenzene, concentrated sulfuric acid | [2] |

| Maximum Absorption (λmax) | 613 nm | [1][2] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Regions | Reference(s) |

| UV-Vis | λmax ≈ 611-613 nm | [1][4] |

| IR | N-H stretch: 3250-3400 cm⁻¹, C=O stretch: 1620-1640 cm⁻¹ | [5] |

| ¹H-NMR | Low solubility makes obtaining high-quality spectra challenging. | [5] |

| Fluorescence | Strongest peak at 486 nm | [6] |

Synthesis of this compound: The Baeyer-Drewson Reaction

The first chemical synthesis of this compound was developed by Adolf von Baeyer and Viggo Drewsen in 1882.[7] This classic method, known as the Baeyer-Drewsen this compound synthesis, remains a cornerstone of organic chemistry education and a valuable laboratory-scale preparation. The reaction is an aldol condensation between 2-nitrobenzaldehyde and acetone in the presence of a base.[7][8]

Reaction Mechanism

The Baeyer-Drewsen synthesis proceeds through a series of base-catalyzed steps, including an aldol addition, an intramolecular cyclization, and a final dimerization/oxidation. The mechanism highlights fundamental organic reactions such as enolate formation, nucleophilic attack, and condensation.

Caption: Mechanism of the Baeyer-Drewson this compound Synthesis.

Experimental Protocol

The following is a typical laboratory procedure for the synthesis of this compound via the Baeyer-Drewsen reaction.

Materials:

-

2-nitrobenzaldehyde

-

Acetone

-

Deionized water

-

2 M Sodium hydroxide solution

-

Ethanol

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

-

Add 35 mL of deionized water to the solution while stirring.

-

Slowly add 5 mL of 2 M sodium hydroxide solution dropwise with vigorous stirring. The solution will turn deep yellow and then darken as a precipitate forms.

-

Continue stirring for 5-10 minutes.

-

Collect the dark blue precipitate by vacuum filtration.

-

Wash the solid with deionized water until the filtrate runs clear.

-

Wash the solid with 20 mL of ethanol.

-

Dry the this compound product.

Key Reactions of the this compound Core

The reactivity of the this compound molecule is centered around its electron-rich indole nitrogen atoms, the electrophilic carbonyl groups, and the central C=C double bond. These features allow for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of more complex heterocyclic scaffolds.[10]

Reduction and Oxidation (Redox) Reactions

The most commercially significant reaction of this compound is its reduction to the water-soluble leuco-indigo (also known as this compound white). This transformation is the basis of vat dyeing.[11][12] The reduction interrupts the conjugation of the chromophore, leading to a colorless or pale yellow compound that can penetrate textile fibers.[11] Subsequent exposure to an oxidizing agent, typically atmospheric oxygen, regenerates the insoluble blue this compound, trapping it within the fibers.[12][13]

Common reducing agents used in this process include sodium dithionite (Na₂S₂O₄).[13]

Caption: The Redox Cycle of this compound in Vat Dyeing.

Electrophilic Substitution

The benzene rings of the this compound molecule can undergo electrophilic aromatic substitution reactions. For example, sulfonation with fuming sulfuric acid yields this compound carmine, a water-soluble blue dye.[14] Halogenation reactions can also be performed, leading to derivatives such as Tyrian purple (6,6'-dibromothis compound).[2]

Applications in Drug Development and Materials Science

The this compound scaffold has emerged as a privileged structure in medicinal chemistry.[15][16] this compound and its derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[17][18] The ability to functionalize the this compound core at various positions allows for the systematic exploration of structure-activity relationships.

In materials science, the unique photophysical properties of this compound and its derivatives are being harnessed for the development of organic semiconductors and photochromic materials.[2][19] The planarity and extended π-system of the this compound molecule facilitate charge transport, making it a candidate for use in organic electronic devices.

Conclusion

This compound's journey from an ancient dye to a modern model compound in organic chemistry is a testament to its enduring chemical significance. Its rich reactivity, coupled with its well-defined structure and properties, provides an invaluable platform for both fundamental research and the development of new technologies. For researchers in organic synthesis, medicinal chemistry, and materials science, the this compound core offers a wealth of opportunities for innovation and discovery.

References

- 1. Textile Insight: this compound Properties [textileinsight.blogspot.com]

- 2. This compound dye - Wikipedia [en.wikipedia.org]

- 3. This compound Dye Chemical Structure Pigment Stain Compound Molecule Model [indigoinstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. azbuki.bg [azbuki.bg]

- 6. mdpi.com [mdpi.com]

- 7. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. eltamiz.com [eltamiz.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. scribd.com [scribd.com]

- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modern industrial and pharmacological applications of this compound dye and its derivatives--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Modern industrial and pharmacological applications of this compound dye and its derivatives--a review. | Semantic Scholar [semanticscholar.org]

- 18. scimatic.org [scimatic.org]

- 19. Photochromic derivatives of this compound: historical overview of development, challenges and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Pursuit of Indigo's Demise: A Technical Guide to Degradation Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Indigo, a vibrant blue dye with a rich history, is subject to degradation through various environmental and industrial processes. Understanding the pathways of this degradation and quantifying the resulting products is crucial for environmental remediation, textile conservation, and toxicological assessment. This in-depth technical guide provides a comprehensive overview of the core methodologies used to analyze the degradation products of this compound dye, focusing on experimental protocols, quantitative data presentation, and the elucidation of degradation pathways.

Major Degradation Pathways of this compound Dye

The degradation of the this compound molecule (indigotin) primarily occurs through the oxidative cleavage of its central carbon-carbon double bond. This process can be initiated by various means, including photocatalysis, enzymatic action, and chemical oxidation (e.g., ozonation). The primary degradation products consistently identified across different methods are isatin, followed by its subsequent breakdown to anthranilic acid.

General Oxidative Degradation Pathway

The most common degradation route involves the oxidation of this compound to isatin, which can then be hydrolyzed to isatoic anhydride and further decarboxylated to form anthranilic acid.[1] More complex reactions can also occur, leading to other minor degradation products.

Enzymatic Degradation via Laccase

Laccase enzymes, particularly from fungi, are known to efficiently degrade this compound. The proposed mechanism involves a four-electron oxidation, leading to the formation of isatin, which subsequently decomposes to anthranilic acid.[1] This biocatalytic process is of significant interest for eco-friendly textile finishing and wastewater treatment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indigotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigotin, the principal blue pigment in indigo dye, has a rich history in the textile industry and is gaining increasing attention in the pharmaceutical and biomedical fields for its diverse biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of indigotin. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and material science. This document details key physicochemical parameters, spectroscopic data, and experimental protocols for the synthesis, purification, and characterization of indigotin. Furthermore, it visualizes critical biological signaling pathways influenced by indigotin and outlines experimental workflows to facilitate reproducible research.

Physical Properties

Indigotin is a dark blue crystalline powder with a distinct coppery luster at ambient temperature and normal pressure.[1][2] Its deep color is a result of the conjugated system of double bonds within its molecular structure.[1] The physical properties of indigotin are summarized in Table 1. A notable characteristic of indigotin is its polymorphism, existing in at least two crystalline forms, this compound A and this compound B, which have very similar monoclinic structures.[3]

Table 1: Physical Properties of Indigotin

| Property | Value | References |

| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][4][5][6][7] |

| Molecular Weight | 262.27 g/mol | [5][6] |

| Appearance | Dark blue crystalline powder with a coppery luster | [1][2] |

| Melting Point | 390-392 °C (decomposes) | [5] |

| Solubility in Water | 990 µg/L (at 25 °C) | [5] |

| Density | 1.199 g/cm³ | [5] |

| Crystal Structure | Monoclinic (Polymorphs A and B) | [3] |

Chemical Properties

Indigotin's chemical behavior is largely dictated by its molecular structure, which features intramolecular and intermolecular hydrogen bonding. These hydrogen bonds are responsible for its high melting point and poor solubility in water and most common organic solvents.[1] While insoluble in water, ethanol, and ether, it shows some solubility in polar organic solvents like aniline, nitrobenzene, chloroform, and glacial acetic acid.[8][9]

Table 2: Solubility of Indigotin in Various Solvents

| Solvent | Solubility | References |

| Water | Insoluble (990 µg/L at 25 °C) | [1][5] |

| Ethanol | Insoluble | [8] |

| Ether | Insoluble | [8] |

| Acetone | Slightly soluble | [10] |

| Chloroform | Soluble | [9][11] |

| Aniline | Soluble | [8] |

| Nitrobenzene | Soluble | [8] |

| Glacial Acetic Acid | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [12] |

Indigotin is classified as a vat dye, meaning it must be reduced to a water-soluble form, leuco-indigotin (also known as this compound white), for application in dyeing. This reduction is typically achieved in an alkaline solution using a reducing agent like sodium dithionite. Upon exposure to an oxidizing agent, such as atmospheric oxygen, the colorless leuco-indigotin is converted back to the insoluble blue indigotin.

Indigotin exhibits moderate to poor lightfastness and is susceptible to degradation upon exposure to UV radiation, which can lead to the formation of isatin, isatoic anhydride, and anthranilic acid.[1][13]

Spectroscopic Properties

The spectroscopic signature of indigotin is fundamental for its identification and characterization.

Table 3: Spectroscopic Data for Indigotin

| Spectroscopic Technique | Key Data | References |

| UV-Visible Spectroscopy | λmax ≈ 613 nm (in chloroform) | [1] |

| λmax ≈ 268, 287, 612 nm | [14] | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.72 (d, J = 6.9 Hz, 2H), 7.52 (t, J = 7.2 Hz, 2H), 7.06 (t, J = 7.4 Hz, 2H), 7.00 (d, J = 8.0 Hz, 2H) | [15] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 186.3, 153.7, 135.8, 127.0, 124.5, 122.1, 122.0, 111.1 | [15] |

| Mass Spectrometry (ESI+) | m/z calculated for [C₁₆H₁₀N₂O₂+Na]⁺: 429.10571; found: 429.10521 | [15] |

| Infrared (IR) Spectroscopy | N-H stretch: 3250-3400 cm⁻¹, C=O stretch: 1620-1640 cm⁻¹ | [16] |

Biological Signaling Pathways

Recent research has highlighted the significant anti-inflammatory and antioxidant properties of indigotin, implicating its interaction with several key signaling pathways.

Figure 1: Indigotin's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Indigotin has been shown to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is a critical pathway in the inflammatory response.[1] By inhibiting the phosphorylation of IKKβ, indigotin prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[10] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Figure 2: Indigotin's modulation of the SIRT1/PGC-1α antioxidant pathway.

Furthermore, indigotin has been observed to upregulate the SIRT1/PGC-1α pathway, which plays a crucial role in mitochondrial biogenesis and the cellular antioxidant response.[13] By activating this pathway, indigotin can enhance the expression of antioxidant enzymes and reduce oxidative stress markers.

Experimental Protocols

Synthesis of Indigotin (Baeyer-Drewsen Reaction)

This protocol is adapted from established methods for the laboratory synthesis of indigotin.[15]

Figure 3: Experimental workflow for the synthesis of indigotin.

Materials:

-

2-nitrobenzaldehyde

-

Acetone

-

Deionized water

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

-

In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone with stirring.

-

To the resulting solution, add 35 mL of deionized water and continue to stir.

-

Slowly add 5 mL of 2 M sodium hydroxide solution dropwise while stirring vigorously. The solution will turn dark, and a purple precipitate of indigotin will form.

-

Continue stirring the mixture for 5-10 minutes to ensure complete precipitation.[15]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with deionized water until the filtrate runs colorless.

-

Wash the solid with a small amount of ethanol to remove impurities.

-

Dry the purified indigotin in a desiccator or a low-temperature oven.

Purification of Indigotin by Sublimation

For higher purity, indigotin can be purified by sublimation.

Materials:

-

Crude indigotin

-

Sublimation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the crude indigotin in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a vacuum pump.

-

Evacuate the apparatus to a pressure below 1 mmHg.

-

Gently heat the bottom of the apparatus using a heating mantle to approximately 300 °C. Indigotin will sublime and deposit as crystals on the cold finger of the apparatus.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully collect the purified indigotin crystals from the cold finger.

Characterization of Indigotin

5.3.1 High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of indigotin purity.

Figure 4: Experimental workflow for HPLC analysis of indigotin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, injector, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is often used. A typical gradient might start with a higher water concentration and ramp up to a higher methanol concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm or 610 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve a known amount of indigotin in a suitable solvent such as dimethyl sulfoxide (DMSO) to a final concentration of approximately 1 mg/mL.

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

-

Prepare a standard solution of high-purity indigotin and a series of dilutions to create a calibration curve.

-

Inject the prepared sample solution and the standard solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area for indigotin.

-

Calculate the purity of the synthesized indigotin by comparing its peak area to the calibration curve.

5.3.2 Spectroscopic Analysis

-

UV-Visible Spectroscopy: Dissolve the indigotin sample in a suitable solvent (e.g., chloroform) and record the absorption spectrum. The characteristic absorption maximum (λmax) should be observed around 613 nm.[1]

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid indigotin sample using a technique such as Attenuated Total Reflectance (ATR). Characteristic peaks for the N-H stretch (3250-3400 cm⁻¹) and the C=O stretch (1620-1640 cm⁻¹) should be present.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the indigotin sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of indigotin.

-

Mass Spectrometry (MS): Analyze the indigotin sample by a suitable mass spectrometry technique (e.g., ESI) to confirm the molecular weight.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of indigotin, along with experimental protocols and visualizations of its biological interactions. The quantitative data presented in a structured format, coupled with detailed methodologies and visual aids, aims to support the ongoing research and development efforts in various scientific disciplines that utilize this versatile molecule. As interest in the therapeutic potential of indigotin continues to grow, a thorough understanding of its fundamental properties is paramount for its effective application in drug discovery and material science.

References

- 1. Frontiers | this compound naturalis for inflammatory bowel disease: evidence from animal studies and molecular mechanisms [frontiersin.org]

- 2. scribd.com [scribd.com]

- 3. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of New Organic Dyes Containing the this compound Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and analgesic activities of this compound through regulating the IKKβ/IκB/NF-κB pathway in mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Anti-inflammatory and analgesic activities of this compound through regulating the IKKβ/IκB/NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant effects of bis-indole alkaloid this compound and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azbuki.bg [azbuki.bg]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant effects of bis-indole alkaloid this compound and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The microscale synthesis of this compound dye | Class experiment | RSC Education [edu.rsc.org]

- 15. scribd.com [scribd.com]

- 16. vliz.be [vliz.be]

A Technical Guide to Indigo in Textile Science: A Historical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical overview of indigo's role in textile science, focusing on its chemical properties, extraction and synthesis methodologies, and analytical identification. Quantitative data is presented for comparative analysis, and detailed protocols for key historical and modern processes are provided.

Introduction: The Enduring Legacy of a Blue Dye

This compound, an organic compound with a distinctive deep blue color, has been a cornerstone of textile dyeing for millennia. Its history is intertwined with global trade, colonial economies, and advancements in chemistry. The oldest known use of this compound dates back 6,000 years to a textile fragment found in Huaca Prieta, Peru. Civilizations in India, Egypt, and Mesopotamia also have ancient histories with the dye. Historically derived from plants, the development of synthetic this compound in the late 19th century revolutionized the dye industry and devastated the natural this compound trade. Today, synthetic this compound dominates the market, primarily for dyeing denim, with an annual production of tens of thousands of tons. This guide explores the scientific journey of this compound from its botanical origins to its industrial synthesis and modern analysis.

The Chemistry of this compound

This compound's chemical identity is central to its properties as a dye. It is a vat dye, meaning it is applied in a soluble, reduced form before being oxidized to its insoluble, pigmented state within the textile fiber.

This compound Precursors in Plants

The blue pigment indigotin is not present in the plants themselves. Instead, plants produce colorless glycoside precursors. The primary precursors vary by plant genus:

-

Indican (Indoxyl-β-D-glucoside): Found in Indigofera species (e.g., Indigofera tinctoria) and Polygonum tinctorium. The leaves of Indigofera plants contain approximately 0.2–0.8% indican.

-

Isatan B (Indoxyl-5-ketogluconate) and Isatan A: Found in woad (Isatis tinctoria). Studies have shown that the content of Isatan A can reach up to 7.6% of the dry weight in I. tinctoria leaves.

The enzymatic hydrolysis of these precursors during the initial stages of extraction releases indoxyl, the immediate precursor to the this compound dye.

Chemical Transformation to Indigotin